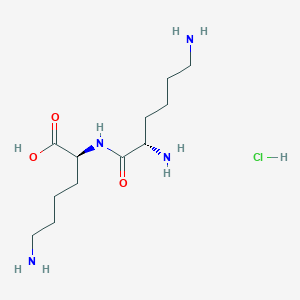amine hydrochloride CAS No. 90389-43-8](/img/structure/B6337395.png)
[(3-fluorophenyl)methyl](propan-2-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Fluorophenyl)methyl)(propan-2-yl)amine hydrochloride, commonly known as 3-FPM hydrochloride, is a psychoactive compound that belongs to the amphetamine class of compounds. It is structurally related to other amphetamines such as amphetamine, methamphetamine, and 3-fluoroethamphetamine. 3-FPM hydrochloride is a synthetic stimulant drug that is used in scientific research and as a recreational drug.
Mécanisme D'action
The mechanism of action of 3-FPM hydrochloride is similar to that of other amphetamines. It acts as a releasing agent of the neurotransmitters dopamine, norepinephrine, and serotonin. It also acts as a reuptake inhibitor of these neurotransmitters, which results in an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration leads to increased stimulation of postsynaptic receptors, resulting in the desired psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FPM hydrochloride are similar to those of other amphetamines. It increases the activity of the sympathetic nervous system, resulting in increased heart rate and blood pressure. It also increases the release of the neurotransmitters dopamine, norepinephrine, and serotonin, resulting in increased alertness, focus, and energy. Additionally, it increases the release of the hormone cortisol, which is responsible for the body’s response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-FPM hydrochloride in laboratory experiments is that it is a relatively inexpensive compound to obtain. Additionally, it is easy to synthesize and is readily available in a variety of forms. However, there are some limitations to using 3-FPM hydrochloride in laboratory experiments. It is a potent compound and should be handled with care. Additionally, it has a short half-life, which makes it difficult to study the long-term effects of the compound.
Orientations Futures
There are a number of potential future directions for research on 3-FPM hydrochloride. These include further exploration of its pharmacological effects, as well as its potential therapeutic uses. Additionally, further research into the mechanism of action of 3-FPM hydrochloride could lead to a better understanding of the effects of amphetamines on the brain. Additionally, further research into the biochemical and physiological effects of 3-FPM hydrochloride could lead to a better understanding of the effects of amphetamines on the body. Finally, further research into the potential therapeutic uses of 3-FPM hydrochloride could lead to the development of new treatments for various medical conditions.
Méthodes De Synthèse
3-FPM hydrochloride is synthesized by the reaction of 3-fluorophenylacetonitrile with propan-2-yl amine in the presence of hydrochloric acid. This reaction results in the formation of the hydrochloride salt of the compound.
Applications De Recherche Scientifique
3-FPM hydrochloride is used in scientific research for the study of the pharmacological effects of amphetamines. It has been used in animal studies to investigate the effects of amphetamine on the central nervous system. It has also been used to study the effects of amphetamines on cognitive performance, as well as to study the effects of amphetamine on behavior in humans.
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-8(2)12-7-9-4-3-5-10(11)6-9;/h3-6,8,12H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXKQDSAYITDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorobenzyl)propan-2-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)


![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)
![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)
![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)


